Tetramethylammonium fluoride tetrahydrate
Overview
Description
Tetramethylammonium fluoride tetrahydrate is a quaternary ammonium salt with the chemical formula (CH₃)₄NF·4H₂O. This hygroscopic white solid is a source of “naked fluoride” ions, which are fluoride ions not complexed with a metal atom . It is widely used in various chemical reactions due to its unique properties.
Mechanism of Action
Target of Action
Tetramethylammonium fluoride tetrahydrate (TMAF) is a quaternary ammonium salt . The primary targets of TMAF are organic compounds that undergo nucleophilic substitution, functional group deprotection, and ring-opening polymerization .
Mode of Action
TMAF acts as a weak base and a source of fluoride ions . It is commonly used in various organic reactions, including nucleophilic substitution, functional group deprotection, and ring-opening polymerization . This property allows TMAF to interact with its targets and induce significant changes in their structure and function .
Biochemical Pathways
TMAF affects several biochemical pathways. It is employed as a reactant for homocoupling of aryl halides via a palladium-catalyzed mechanism, in cross-coupling reactions with alkenylsilanols, and in fluorination of dichloronitrobenzene . These reactions lead to the formation of new compounds, which can have various downstream effects depending on their nature and the context of the reaction .
Pharmacokinetics
It is known that tmaf is a hygroscopic white solid , which suggests that it can readily absorb water from the environment. This property could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The result of TMAF’s action is the transformation of target molecules through nucleophilic substitution, functional group deprotection, and ring-opening polymerization . These transformations can lead to the formation of new compounds with different properties, which can have various molecular and cellular effects .
Action Environment
The action of TMAF can be influenced by environmental factors. For instance, TMAF is hygroscopic and can absorb water from the environment . This property can affect its stability and efficacy. Moreover, TMAF should be used only in a well-ventilated area , suggesting that air circulation can influence its action. Lastly, TMAF is more stable and easier to handle in its tetrahydrate form than in its anhydrous form , indicating that the presence of water molecules in its structure can affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium fluoride tetrahydrate can be synthesized through several methods:
Hydrofluoric Acid Neutralization: This method involves the neutralization of tetramethylammonium hydroxide with hydrofluoric acid.
Industrial Production Methods: In industrial settings, this compound is often produced by the fluorination of tetramethylammonium chloride with potassium fluoride in an alcohol solvent. The insoluble potassium salts are removed, and the alcohol solvent is replaced with an aprotic solvent .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium fluoride tetrahydrate undergoes various chemical reactions, including:
Nucleophilic Substitution: It is commonly used in nucleophilic aromatic substitution reactions to introduce fluoride ions into aromatic compounds.
Cross-Coupling Reactions: It participates in cross-coupling reactions with alkenylsilanols.
Homocoupling Reactions: It is employed in the homocoupling of aryl halides via a palladium-catalyzed mechanism.
Common Reagents and Conditions:
Reagents: Common reagents include aryl halides, alkenylsilanols, and dichloronitrobenzene.
Conditions: These reactions typically require the presence of a palladium catalyst and specific solvents such as acetonitrile.
Major Products:
Fluorinated Aromatic Compounds: These are the primary products formed from nucleophilic substitution reactions.
Coupled Products: Cross-coupling and homocoupling reactions yield various coupled organic compounds.
Scientific Research Applications
Tetramethylammonium fluoride tetrahydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetramethylphosphonium Fluoride: This compound forms stable acetonitrile solutions and is used in similar nucleophilic fluorination reactions.
Tetraethylammonium Fluoride: Another quaternary ammonium fluoride salt used for nucleophilic fluorination.
Tetrabutylammonium Fluoride: Commonly used in organic synthesis for similar applications.
Uniqueness: Tetramethylammonium fluoride tetrahydrate is unique due to its high solubility in water and its ability to provide “naked fluoride” ions, making it highly effective in nucleophilic substitution reactions .
Properties
IUPAC Name |
tetramethylazanium;fluoride;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.FH.4H2O/c1-5(2,3)4;;;;;/h1-4H3;1H;4*1H2/q+1;;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFTZNVQVRRDLN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O.O.O.O.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369104 | |
Record name | Tetramethylammonium fluoride tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17787-40-5, 373-68-2 | |
Record name | Tetramethylammonium fluoride tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylammonium fluoride tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetramethylammonium fluoride tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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